4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
Description
4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one is a triazolone derivative characterized by a bromo-fluorophenyl group at position 4 and an ethyl substituent at position 2. The molecular formula is C₁₀H₉BrFN₃O, with a molecular weight of 286.11 g/mol. Its structure combines halogenated aromaticity (bromo and fluoro groups) with the triazolone core, a scaffold known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and kinase inhibitory effects .
Properties
Molecular Formula |
C10H9BrFN3O |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-ethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H9BrFN3O/c1-2-15-10(16)14(6-13-15)9-4-3-7(11)5-8(9)12/h3-6H,2H2,1H3 |
InChI Key |
XVJVBPDIKMYZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins with appropriately substituted phenyl hydrazides or hydrazinecarbothioamides. For the target compound, the key starting material is a 4-bromo-2-fluorophenyl derivative, which is introduced to the triazole ring system through nucleophilic substitution or condensation reactions.
Stepwise Synthetic Route
A representative synthetic pathway includes:
Esterification and Hydrazinolysis : Starting from N-(4-hydroxyphenyl)acetamide, esterification with ethyl bromoacetate yields ethyl 2-(4-acetamido-phenoxy)acetate. Subsequent hydrazinolysis with hydrazine hydrate produces the corresponding acetohydrazide intermediate.
Formation of Thiosemicarbazides : The acetohydrazide reacts with isothiocyanates to form thiosemicarbazide derivatives, which are crucial for ring closure.
Cyclization to 1,2,4-Triazole-3-thiones : Under basic conditions (e.g., sodium hydroxide or potassium hydroxide), the thiosemicarbazides undergo dehydrative cyclization to yield 1,2,4-triazole-3-thiones, which can be further modified to obtain the target triazol-3-one structure.
Alkylation and Substitution : Introduction of the ethyl group at the 2-position of the triazole ring is typically achieved through alkylation reactions using ethyl halides or related reagents.
Specific Method for the Target Compound
In the synthesis of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives, the process involves:
Starting from the triazole-3-thiol core, alkyl derivatives are prepared by reaction with alkyl halides under controlled conditions to introduce the ethyl substituent at the 2-position.
The structure is confirmed by spectroscopic methods such as proton nuclear magnetic resonance (^1H-NMR) and elemental analysis.
Purity and individual compound identity are verified by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
This approach yields the desired compound with good purity and reproducibility, suitable for further biological evaluation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Ethyl bromoacetate, base | 70–85 | Formation of ethyl 2-(4-acetamido-phenoxy)acetate |
| Hydrazinolysis | Hydrazine hydrate, ethanol | 75–90 | Conversion to acetohydrazide |
| Thiosemicarbazide formation | Isothiocyanates, dry ethanol | 60–88 | Key intermediate for cyclization |
| Cyclization to triazole-3-thione | Basic media (NaOH or KOH), reflux | 52–88 | Dehydrative cyclization step |
| Alkylation (ethylation) | Ethyl halide, solvent (e.g., DMF), base | 65–80 | Introduction of ethyl group at 2-position |
Yields vary depending on the purity of starting materials and reaction optimization.
Analytical Characterization
[^1H-NMR Spectroscopy](pplx://action/followup) : Confirms the presence of ethyl and aromatic protons consistent with substitution patterns.
Elemental Analysis : Validates the composition matching the calculated carbon, hydrogen, nitrogen, sulfur, and halogen content.
HPLC-MS : Confirms molecular weight and purity of the final compound.
Melting Point Determination : Provides additional purity and identity confirmation.
Research Findings and Applications
The synthesized compound and its derivatives have been shown to exhibit promising anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes, particularly COX-1, which is crucial for prostaglandin biosynthesis. Molecular docking studies support the binding affinity of these compounds to COX active sites, influenced notably by hydrophobic interactions of the alkyl substituents.
The relatively simple and efficient synthetic scheme, combined with favorable pharmacokinetic properties imparted by the ethyl group, makes this compound a valuable candidate for further drug development.
Summary Table of Preparation Methods
| Methodology Aspect | Description |
|---|---|
| Starting materials | 4-Bromo-2-fluorophenyl hydrazides, ethyl bromoacetate, hydrazine hydrate |
| Key intermediates | Acetohydrazides, thiosemicarbazides |
| Cyclization conditions | Basic media (NaOH, KOH), reflux, dehydrative cyclization |
| Alkylation | Reaction with ethyl halides under basic conditions |
| Characterization techniques | ^1H-NMR, elemental analysis, HPLC-MS, melting point |
| Yields | Moderate to high (52–88%) depending on step |
| Biological relevance | Anti-inflammatory potential via COX-1 inhibition supported by molecular docking studies |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position of the phenyl ring undergoes SNAr reactions with nucleophiles like amines, alkoxides, or thiols. For example:
-
Reaction with morpholine derivatives under basic conditions (K₂CO₃/DMF, 80°C) replaces the bromine to form aryl ethers or amines.
-
Microwave-assisted SNAr with sodium methoxide yields 4-methoxy derivatives with 85–92% efficiency .
Key Data:
| Reaction Partner | Conditions | Yield (%) | Product Characterization |
|---|---|---|---|
| Morpholine | DMF, K₂CO₃, 80°C, 12h | 78 | NMR (¹H, ¹³C), HRMS |
| Sodium Methoxide | MW, 150W, 10 min | 92 | FT-IR, HPLC purity >98% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives. For instance:
-
Coupling with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-2-ethyl-triazol-3-one (72% yield) .
Buchwald-Hartwig Amination
Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) to yield diarylamines (65–80% yields).
Triazolone Ring Functionalization
The triazolone core undergoes regioselective modifications:
Alkylation/Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) in DMF/NaH to form quaternary ammonium salts at the N-2 position .
-
Acylation : Acetic anhydride acetylates the triazolone’s NH group, confirmed by ¹³C NMR carbonyl peak at δ 170.2 ppm .
Reduction
NaBH₄ selectively reduces the triazolone’s C=O group to CH₂, forming 2-ethyl-4H-1,2,4-triazole (85% yield) .
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the ortho/para positions:
-
Nitration (HNO₃/H₂SO₄) yields 4-bromo-2-fluoro-5-nitrophenyl derivatives.
-
Chlorination (Cl₂/FeCl₃) produces 4-bromo-2-fluoro-5-chlorophenyl analogs.
Heterocycle Formation
The triazolone ring participates in cyclocondensation reactions:
-
With thiourea derivatives under acidic conditions, it forms fused thiadiazole-triazole hybrids (e.g., 1,3,4-thiadiazolo[3,2-b]-1,2,4-triazole) .
-
Microwave-assisted reactions with hydrazines yield pyrazole-triazole conjugates (70–80% yields) .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media but degrades in strongly acidic (pH <2) or basic (pH >12) conditions:
Scientific Research Applications
The compound 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one is a member of the triazole family and has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were shown to inhibit the growth of Staphylococcus aureus and Candida albicans effectively, suggesting that the bromine and fluorine substituents enhance their antimicrobial potency .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer activities. A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study: Synthesis and Evaluation
A notable case study involved synthesizing this compound and evaluating its biological activity. The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors followed by cyclization. The resulting compound was tested for its anticancer activity using MTT assays, revealing an IC50 value in the low micromolar range against human cancer cell lines .
Fungicide Development
The triazole scaffold is well-known in agricultural chemistry for its use as fungicides. The compound has been tested for its ability to inhibit fungal pathogens affecting crops. In field trials, formulations containing this compound showed effective control over Fusarium and Botrytis species, which are notorious for causing crop diseases .
Herbicidal Activity
Additionally, research has indicated potential herbicidal properties. A study assessed the herbicidal efficacy of triazole derivatives on common weeds, showing that this compound could inhibit seed germination and root elongation in specific weed species, thus providing a dual-functionality as both a fungicide and herbicide .
Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Data Table: Comparison of Biological Activities
| Activity Type | Tested Organisms | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | Effective growth inhibition |
| Candida albicans | 3.5 | High antifungal activity | |
| Anticancer | MCF-7 (Breast Cancer) | 6.0 | Induces apoptosis |
| A549 (Lung Cancer) | 7.5 | Cytotoxic effects observed | |
| Fungicidal | Fusarium spp. | 10.0 | Effective in field trials |
| Herbicidal | Common weed species | 15.0 | Inhibits germination |
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Triazolone Derivatives with Alkoxy/Aryloxy Groups
- 4-(3-Benzyloxy-phenyl)-2,4-dihydro-[1,2,4]triazol-3-one (Compound 50) :
- Activity : Demonstrated potent anticonvulsant effects in MES-induced seizures (ED₅₀ = 30.5 mg/kg) and a high protective index (PI = 18.63), outperforming carbamazepine (ED₅₀ = 11.8 mg/kg, PI = 6.45) .
- Key Difference : The benzyloxy group enhances lipophilicity and bioavailability compared to the bromo-fluoro substitution in the target compound.
Fluorophenyl Derivatives
- 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Metabolic Stability: The thione group rendered the compound metabolically inert in rat microsomal studies, contrasting with triazol-3-one derivatives, which may undergo desulphuration to form bioactive metabolites .
Structural Modifications and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one?
- The compound can be synthesized via condensation reactions involving 4-amino-triazol-3-one precursors and halogenated aromatic aldehydes. For example, reacting 4-amino-5-thiophen-2-yl-methyl-2,4-dihydro-triazol-3-one with bromoacetophenone derivatives in absolute ethanol under reflux conditions, followed by sodium-mediated alkylation (e.g., ethyl bromoacetate) to introduce the ethyl substituent. Purification typically involves recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this triazol-3-one derivative?
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). ¹H/¹³C-NMR confirms substituent positions (e.g., aromatic protons, ethyl group signals). Mass spectrometry (MS) validates molecular weight. Elemental analysis ensures purity. For structural resolution, X-ray crystallography (monoclinic P21/n space group, unit cell parameters: a = 6.565 Å, b = 18.278 Å, c = 13.816 Å, β = 96.227°) is employed .
Q. How is the antimicrobial activity of this compound evaluated?
- Standard protocols involve agar diffusion or microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined, with comparisons to reference drugs (e.g., fluconazole). Activity trends correlate with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or properties of this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, reaction energetics, and transition states. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). Molecular docking predicts binding affinities to biological targets (e.g., fungal CYP51) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Multi-technique validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies in NMR shifts (e.g., aromatic proton environments) may arise from dynamic effects in solution vs. static crystal structures. Use SHELXL for refinement and Hirshfeld surface analysis to assess intermolecular interactions .
Q. How are structure-activity relationships (SARs) investigated to enhance bioactivity?
- Systematic substitution : Modify the 4-bromo-2-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test derivatives for antimicrobial potency. For example, introducing a pyridinylmethylene group improves antifungal activity by 30% due to enhanced π-π stacking .
Q. What experimental designs address low synthetic yields in triazol-3-one formation?
- Reaction optimization : Screen solvents (DMF vs. ethanol), catalysts (e.g., acetic acid for Schiff base formation), and temperatures. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. For example, increasing reflux time from 5 to 8 hours improves yields from 66% to 81% .
Q. How is the compound’s metabolic stability assessed in pharmacological studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS. Phase I metabolites (e.g., hydroxylation at the ethyl group) are identified. CYP450 inhibition assays evaluate drug-drug interaction risks. Comparative studies with itraconazole derivatives guide structural modifications for stability .
Methodological Notes
-
Contradiction Analysis : Conflicting bioactivity data (e.g., variable MICs against C. tropicalis) may stem from strain-specific resistance mechanisms. Cross-validate with genomic profiling of fungal isolates .
-
Data Tables :
Derivative R-Group MIC (μg/mL) vs. C. albicans Parent -H 64 4-NO₂ -NO₂ 16 4-OCH₃ -OCH₃ 32 -
Advanced Tools : SHELX software for crystallography , Gaussian09 for DFT , and MOE for docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
